cis(Z)-p-Methoxymethylcinnamate
cis(Z)-p-Methoxymethylcinnamate
Methyl (2Z)-3-(4-methoxyphenyl)-2-propenoate is a natural product found in Haplophyllum latifolium and Daedalea quercina with data available.
Brand Name:
Vulcanchem
CAS No.:
19310-29-3
VCID:
VC21060107
InChI:
InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5-
SMILES:
COC1=CC=C(C=C1)C=CC(=O)OC
Molecular Formula:
C11H12O3
Molecular Weight:
192.21 g/mol
cis(Z)-p-Methoxymethylcinnamate
CAS No.: 19310-29-3
Cat. No.: VC21060107
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methyl (2Z)-3-(4-methoxyphenyl)-2-propenoate is a natural product found in Haplophyllum latifolium and Daedalea quercina with data available. |
|---|---|
| CAS No. | 19310-29-3 |
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | methyl (Z)-3-(4-methoxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5- |
| Standard InChI Key | VEZIKIAGFYZTCI-YVMONPNESA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C\C(=O)OC |
| SMILES | COC1=CC=C(C=C1)C=CC(=O)OC |
| Canonical SMILES | COC1=CC=C(C=C1)C=CC(=O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator